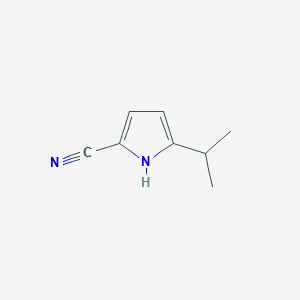
5-Isopropyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an isopropyl group and a nitrile group. Pyrrole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of pyrrole.
Substitution: Halogenated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group is particularly important for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2-carbonitrile: Lacks the isopropyl group, leading to different chemical and biological properties.
5-Methyl-1H-pyrrole-2-carbonitrile: Substituted with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
5-Ethyl-1H-pyrrole-2-carbonitrile: Contains an ethyl group, which alters its physical and chemical characteristics.
Uniqueness
5-Isopropyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pyrrole derivatives and can influence its interactions with biological targets.
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
5-propan-2-yl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6(2)8-4-3-7(5-9)10-8/h3-4,6,10H,1-2H3 |
InChI-Schlüssel |
JOODNUYQVZRBCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)

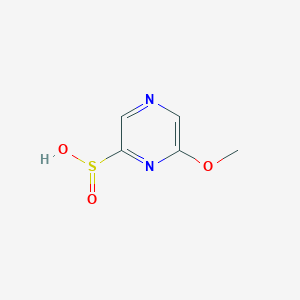

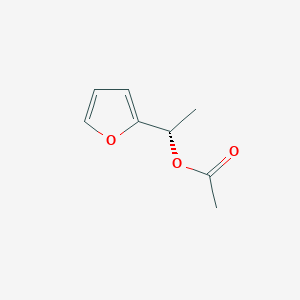
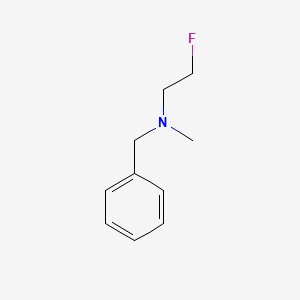
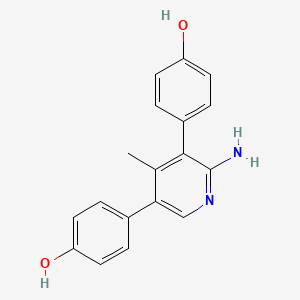
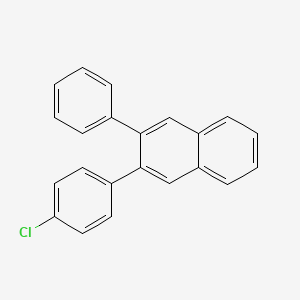

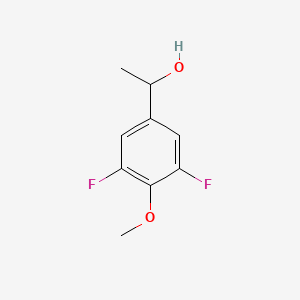
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
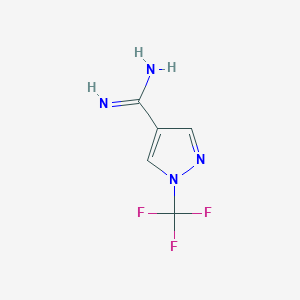
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)

